P2X7 Antagonist Potency: Morpholino-2-oxoethylphenyl vs. Classical N-Benzyl Imidazolidine Carboxamides
The morpholino-2-oxoethylphenyl side chain found in CAS 1448045-41-7 represents a distinct pharmacophoric sub-series relative to the extensively exemplified N-benzyl-2-oxoimidazolidine-4-carboxamides in US20100075968. For the benzyl sub-series, patent data indicate a broad IC₅₀ range spanning from approximately 10 nM to >10,000 nM in a human P2X7 FLIPR assay, with the most potent N-[(2-chloro-3-trifluoromethylphenyl)methyl] derivatives achieving IC₅₀ values of 10–50 nM [1]. While a direct IC₅₀ for CAS 1448045-41-7 has not been publicly disclosed in the same assay format, the para-morpholino-2-oxoethyl substitution pattern places this compound in a structurally distinct cluster that, based on patent SAR trends, is expected to yield low-micromolar to sub-micromolar antagonist activity at P2X7—positioning it between the high-potency N-benzyl leads and the weakly active unsubstituted phenyl analogs (>10,000 nM) [1]. This differential potency window is critical for researchers requiring a tool compound that retains measurable on-target activity without the extreme potency that can complicate selectivity profiling or in vivo dose-ranging studies.
| Evidence Dimension | P2X7 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not publicly reported in FLIPR assay; structurally positioned in patent SAR cluster with estimated low-micromolar to sub-micromolar activity. |
| Comparator Or Baseline | N-[(2-chloro-3-trifluoromethylphenyl)methyl]-3-methyl-2-oxo-4-imidazolidinecarboxamide: IC₅₀ = 10–50 nM (human P2X7 FLIPR); unsubstituted N-phenyl analog: IC₅₀ >10,000 nM. |
| Quantified Difference | Approximately 10- to 1000-fold lower potency than the most optimized N-benzyl leads; approximately 10- to 100-fold greater potency than unsubstituted phenyl analogs (class-level inference). |
| Conditions | Human recombinant P2X7 receptor expressed in HEK293 cells; FLIPR-based calcium mobilization assay (patent US20100075968). |
Why This Matters
A compound occupying the intermediate potency space is valuable for P2X7 target validation studies where the extreme potency of lead candidates may mask subtle pharmacological effects or produce off-target liabilities at higher testing concentrations.
- [1] Beswick, P. J., Dean, D. K., Gleave, R. J., Moses, A. P., & Walter, D. S. (Glaxo Group Ltd). Imidazolidine Carboxamide Derivatives as P2X7 Modulators. U.S. Patent Application No. 20100075968, published March 25, 2010. View Source
